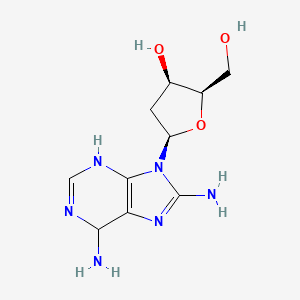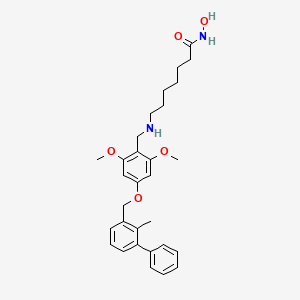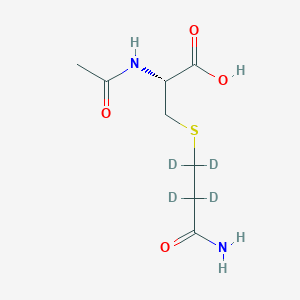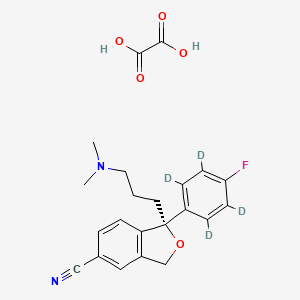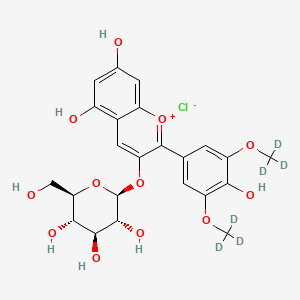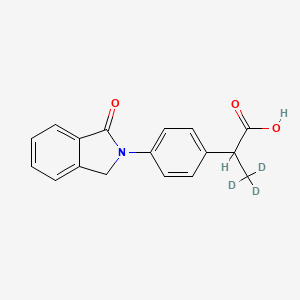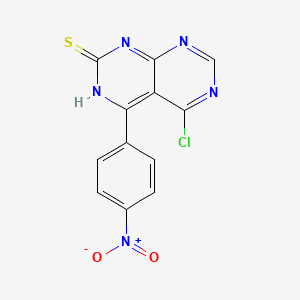
Apoptotic agent-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
凋亡剂-1是一种小分子,因其诱导癌细胞凋亡(或程序性细胞死亡)的能力而在癌症研究领域引起了广泛关注。 该化合物直接与促凋亡蛋白BAX和BAK相互作用,增强它们的活性并促进细胞色素c从线粒体中释放,从而触发凋亡级联反应 .
准备方法
合成路线和反应条件
凋亡剂-1的合成涉及一个多步骤过程,包括通过各种有机反应形成关键中间体。最初的步骤通常包括制备核心结构,然后进行官能团修饰以引入所需的取代基。这些反应中常用的试剂包括有机溶剂、催化剂和保护基,以确保选择性反应。
工业生产方法
凋亡剂-1的工业生产需要优化合成路线,以最大限度地提高收率和纯度,同时最大限度地降低成本和环境影响。这通常涉及扩大实验室程序和实施连续流动化学技术。严格控制温度、压力和反应时间等反应条件,以确保产品质量的一致性。
化学反应分析
反应类型
凋亡剂-1会发生各种化学反应,包括:
氧化: 这种反应涉及添加氧或去除氢,通常使用过氧化氢或高锰酸钾等氧化剂。
还原: 这种反应涉及添加氢或去除氧,通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 这种反应涉及用另一个官能团替换一个官能团,通常在特定条件下使用亲核试剂或亲电试剂。
常用试剂和条件
氧化剂: 过氧化氢,高锰酸钾。
还原剂: 硼氢化钠,氢化铝锂。
亲核试剂: 卤化物,胺。
亲电试剂: 卤代烷烃,酰氯。
主要产品
从这些反应中形成的主要产物取决于凋亡剂-1中存在的特定官能团和所使用的反应条件。例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧化合物。
科学研究应用
凋亡剂-1在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域:
化学: 用作模型化合物来研究反应机理并开发新的合成方法。
生物学: 用于细胞生物学研究,以研究凋亡机制并确定潜在的治疗靶点。
医学: 作为一种潜在的抗癌药物而被研究,因为它能够诱导癌细胞凋亡,包括那些对传统疗法具有抵抗力的癌细胞.
工业: 用于开发新药,并作为药物发现和开发中的工具。
作用机制
凋亡剂-1通过直接激活促凋亡蛋白BAX和BAK发挥作用。这种激活会导致线粒体外膜通透性增加,并释放细胞色素c进入细胞质。细胞色素c然后与凋亡蛋白酶激活因子-1(APAF-1)相互作用形成凋亡小体,从而激活caspase-9。 激活的caspase-9随后激活下游效应caspase,如caspase-3和caspase-7,导致凋亡的执行阶段 .
相似化合物的比较
类似化合物
Raptinal: 一种快速可靠地诱导内在途径凋亡的小分子.
Apoptin: 一种选择性诱导癌细胞凋亡的蛋白,通过积累在细胞核中并阻止DNA修复来发挥作用.
独特性
凋亡剂-1的独特性在于它能够直接激活BAX和BAK,使其在诱导癌细胞凋亡方面非常有效,包括那些带有p53突变的癌细胞。 这种特异性和效力使其成为癌症治疗的有希望的候选药物,特别是在传统治疗由于耐药机制而失败的情况下 .
属性
分子式 |
C12H6ClN5O2S |
|---|---|
分子量 |
319.73 g/mol |
IUPAC 名称 |
5-chloro-4-(4-nitrophenyl)-3H-pyrimido[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C12H6ClN5O2S/c13-10-8-9(6-1-3-7(4-2-6)18(19)20)16-12(21)17-11(8)15-5-14-10/h1-5H,(H,14,15,16,17,21) |
InChI 键 |
YMOPNBMWCWYNCS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C3C(=NC(=S)N2)N=CN=C3Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7](/img/structure/B12410547.png)
![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410553.png)
